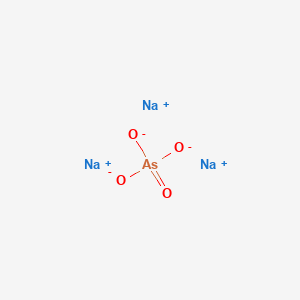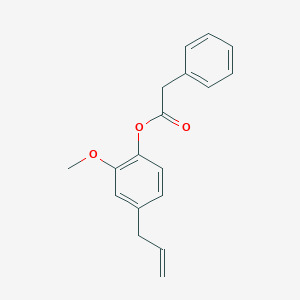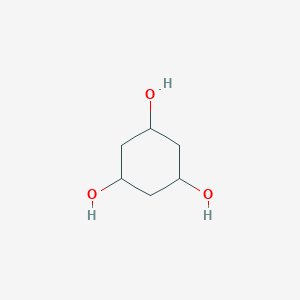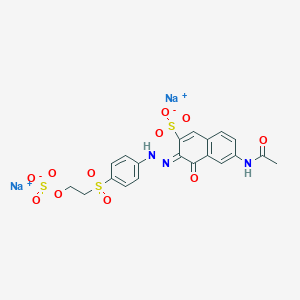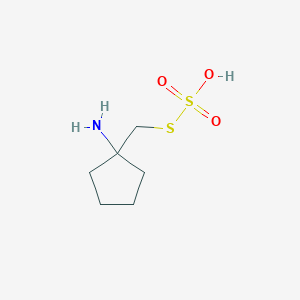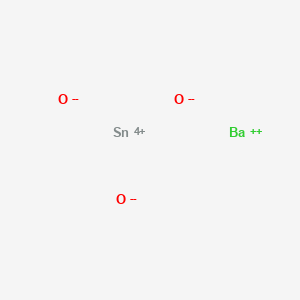
Barium tin trioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium tin trioxide (BaSnO3) is a type of perovskite material that has attracted considerable attention in recent years due to its unique properties. This material has a high electrical conductivity, high mobility, and high electron density, making it a promising candidate for various applications in electronics and energy conversion devices.
Applications De Recherche Scientifique
Radiopacity in Dental Materials : Camilleri (2010) explored the use of barium sulfate, a component related to barium tin trioxide, as a radiopacifier in dental materials. This research highlights the potential of barium-based compounds for enhancing the visibility of dental cements in radiographic imaging (Camilleri, 2010).
Gas Sensing Applications : Reddy et al. (2001) reported the use of barium stannate in detecting liquefied petroleum gas (LPG), demonstrating its effectiveness as a sensor material. This suggests this compound's potential in gas detection technologies (Reddy, Manorama, & Rao, 2001).
Photocatalytic Performance : Tao et al. (2021) studied barium tin hydroxide/tin dioxide nanorods for photocatalytic degradation, indicating the material's utility in environmental applications, particularly in pollution treatment (Tao et al., 2021).
Dielectric Properties : Ihlefeld et al. (2008) examined barium titanate stannate thin films, focusing on their dielectric properties. This research suggests potential applications in electronics where dielectric materials are crucial (Ihlefeld, Borland, & Maria, 2008).
Chemical Analysis Methods : Arikawa and Sasaki (1987) used barium sulfate, which relates to this compound, in sulfur isotope measurement in biological samples, showing its role in analytical chemistry (Arikawa & Sasaki, 1987).
Structural and Electronic Properties : Slassi (2015) conducted an ab initio study on barium tin oxide, investigating its structural, electronic, and optical properties, which can guide its applications in materials science and engineering (Slassi, 2015).
Electrical and Dielectric Properties : Singh et al. (2008) explored the electrical and dielectric properties of barium stannate, providing insights into its potential in electronic devices (Singh et al., 2008).
Safety and Hazards
Orientations Futures
BaSnO3 has emerged as a promising candidate for the future of computer technology due to its unique properties and potential for groundbreaking applications . Its optical transparency and high electrical conductivity make it an ideal material for high-quality displays and touchscreens . It also holds great promise for revolutionizing various aspects of computer technology, including light-switchable transistors and optoelectronic integration .
Mécanisme D'action
Target of Action
Barium tin trioxide, also known as Barium tin oxide (BaSnO3), is a compound that has been studied for its potential applications in various fieldsFor instance, it has been used in the field of nanotechnology for its excellent physicochemical properties such as dielectric and piezoelectric structures .
Mode of Action
The interaction of BaSnO3 with its targets is primarily physical or chemical rather than biological. For example, in the field of nanotechnology, BaSnO3 nanoparticles have been synthesized via the co-precipitation method using barium carbonate and titanium dioxide . The resulting nanoparticles interact with their environment through their unique physicochemical properties, such as their dielectric and piezoelectric structures .
Biochemical Pathways
For instance, in the field of photocatalysis, barium titanate has been used to enhance the optical properties of materials, making them more effective for photocatalytic reactions in sunlight .
Result of Action
The results of BaSnO3’s action are dependent on its application. For instance, in the field of nanotechnology, BaSnO3 nanoparticles have shown significant dispersion effect and a strong toxicity rate against the MCF-7 cell line, a type of breast cancer cell . This suggests that BaSnO3 could potentially be used as a nanomaterial for anti-cancer drug discovery .
Action Environment
The action, efficacy, and stability of BaSnO3 can be influenced by various environmental factors. For instance, the synthesis of BaSnO3 nanoparticles can be affected by factors such as temperature and concentration . Additionally, the effectiveness of BaSnO3 in photocatalytic applications can be influenced by the presence and intensity of sunlight .
Analyse Biochimique
Cellular Effects
Barium Tin Trioxide has shown significant effects on various types of cells, particularly cancer cells . For instance, it has been observed to have a strong toxicity rate against the MCF-7 cell line, a type of breast cancer cell . The compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Higher concentrations of the compound were found to be more effective in inhibiting breast cancer cells
Metabolic Pathways
It is likely that the compound interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is likely that the compound interacts with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Barium tin trioxide can be achieved through a solid-state reaction method.", "Starting Materials": ["Barium carbonate (BaCO3)", "Tin oxide (SnO2)"], "Reaction": [ "1. Weigh and mix stoichiometric amounts of Barium carbonate and Tin oxide in a mortar and pestle.", "2. Transfer the mixture to a crucible and heat it in a furnace at 800°C for 5 hours.", "3. Allow the crucible to cool to room temperature.", "4. Grind the product to a fine powder using a mortar and pestle.", "5. Wash the product with distilled water to remove any impurities.", "6. Dry the product in an oven at 100°C for 1 hour.", "7. The resulting product is Barium tin trioxide (BaSnO3)." ] } | |
Numéro CAS |
12009-18-6 |
Formule moléculaire |
BaOSn |
Poids moléculaire |
272.04 g/mol |
Nom IUPAC |
barium(2+);oxygen(2-);tin(4+) |
InChI |
InChI=1S/Ba.O.Sn |
Clé InChI |
BOGASOWHESMEKT-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Sn+4].[Ba+2] |
SMILES canonique |
O=[Sn].[Ba] |
Origine du produit |
United States |
Q & A
Q1: What makes Barium Tin Oxide (BaSnO3) a promising material for thin film transistors (TFTs) compared to traditional materials?
A1: Barium Tin Oxide (BaSnO3) is gaining attention as a potential alternative to indium-containing amorphous oxide semiconductors in TFTs []. This is primarily due to its high electron mobility, making it desirable for high-performance electronics. Furthermore, the research demonstrates the successful fabrication of BSO TFTs on non-epitaxial silicon substrates using a unique bilayer structure achieved through sputtering techniques []. This fabrication method, coupled with the material's inherent properties, paves the way for indium-free and potentially more cost-effective switching devices.
Q2: What are the key optical properties of Barium Tin Oxide (BaSnO3) thin films, and how do these properties vary with fabrication methods?
A2: Thin films of Barium Tin Oxide (BaSnO3) exhibit a range of optical bandgaps, typically between 3.7 eV and 4.4 eV, depending on the deposition method and specific conditions []. Both RF sputtering and pulsed laser deposition techniques have been successfully employed to produce high-quality, oriented films []. These films are characteristically transparent and highly insulating in their undoped state, making them suitable for applications like gas sensors and insulating layers within transparent transistors []. Interestingly, while bulk Barium Tin Oxide (BaSnO3) has shown photoluminescence, this property was not observed in the studied thin films [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




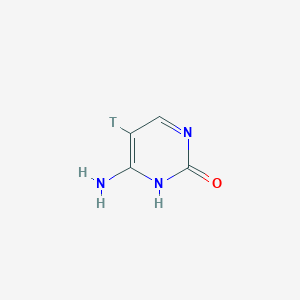




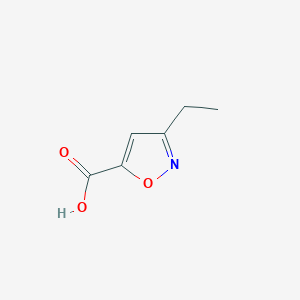
![3-Bromo-2-methylbenzo[b]thiophene](/img/structure/B82513.png)

